N-(3-chloro-4-fluorophenyl)-2-methyl-2-phenylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-2-PHENYL-1-HYDRAZINECARBOTHIOAMIDE is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a phenyl ring substituted with chlorine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-2-PHENYL-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 3-chloro-4-fluoroaniline with appropriate reagents to introduce the hydrazinecarbothioamide group. One common method involves the reaction of 3-chloro-4-fluoroaniline with carbon disulfide and hydrazine hydrate under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-2-PHENYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-2-PHENYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N1-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-2-PHENYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-HYDROXYETHYL-4-(4-(3-CHLOROPHENYL)-1H-PYRAZOL-3-YL)-1H-PYRROLE-2-CARBOXAMIDE: This compound shares a similar phenyl ring structure with chlorine and fluorine substitutions but differs in its functional groups and overall structure.
(E)-N′-(1-(3-CHLORO-4-FLUOROPHENYL)ETHYLIDENE)-2-HYDROXYBENZOHYDRAZIDE: Another compound with a similar phenyl ring structure but different functional groups.
Uniqueness
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-2-PHENYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties. Its hydrazinecarbothioamide group is particularly noteworthy for its potential reactivity and applications in various fields .
Eigenschaften
Molekularformel |
C14H13ClFN3S |
---|---|
Molekulargewicht |
309.8 g/mol |
IUPAC-Name |
1-(3-chloro-4-fluorophenyl)-3-(N-methylanilino)thiourea |
InChI |
InChI=1S/C14H13ClFN3S/c1-19(11-5-3-2-4-6-11)18-14(20)17-10-7-8-13(16)12(15)9-10/h2-9H,1H3,(H2,17,18,20) |
InChI-Schlüssel |
QTOAVYNRXDWGRO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.